molecular formula C10H13NO3 B8692104 Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate CAS No. 920023-42-3

Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate

Cat. No.: B8692104
CAS No.: 920023-42-3
M. Wt: 195.21 g/mol
InChI Key: HQMKUSYBTRMQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-2-methyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of β-hydroxy amides with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the oxazole ring .

Scientific Research Applications

Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-2-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
  • Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
  • Ethyl 5-(2-phenylethyl)-1,3-oxazole-4-carboxylate

Uniqueness

Ethyl 5-cyclopropyl-2-methyloxazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .

Properties

CAS No.

920023-42-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 5-cyclopropyl-2-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-3-13-10(12)8-9(7-4-5-7)14-6(2)11-8/h7H,3-5H2,1-2H3

InChI Key

HQMKUSYBTRMQIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Acetylamino-2-cyclopropanecarbonyl-malonic acid diethyl ester in DMSO was treated with 2 eq H2O and stirred at room temperature for 6 h then extracted with Et2O to give after concentration the title compound in 34% yield.
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